molecular formula C14H13NO2 B072301 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 1215-98-1

1-[4-(4-Aminophenoxy)phenyl]ethanone

Cat. No. B072301
CAS RN: 1215-98-1
M. Wt: 227.26 g/mol
InChI Key: LLPBSWDPJYOIRK-UHFFFAOYSA-N
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Description

"1-[4-(4-Aminophenoxy)phenyl]ethanone" is a compound that has been studied for its role in various chemical processes and reactions. It serves as an important intermediate in the synthesis of other complex molecules.

Synthesis Analysis

  • A new photoremovable protecting group for carboxylic acids, closely related to "1-[4-(4-Aminophenoxy)phenyl]ethanone", was introduced, demonstrating the versatility of this class of compounds in synthesis (Atemnkeng et al., 2003).
  • Another study focused on the synthesis of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone", highlighting its utility in creating new chemical entities with potential antimicrobial activity (Dave et al., 2013).

Molecular Structure Analysis

  • The molecular structures of compounds similar to "1-[4-(4-Aminophenoxy)phenyl]ethanone" were reported, showcasing their asymmetric units and crystal systems, which provide insights into the molecular architecture of this class of compounds (Ajibade et al., 2021).

Chemical Reactions and Properties

  • A study on a compound structurally related to "1-[4-(4-Aminophenoxy)phenyl]ethanone" detailed its reaction with various aldehydes and the formation of new derivatives, highlighting the chemical reactivity of this class of compounds (Patel et al., 2011).

Physical Properties Analysis

  • An investigation into the physical properties of polymers derived from a similar compound provided insights into the glass transition temperatures and thermal properties, illustrating the material characteristics of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone" (Okabe & Morikawa, 2010).

Chemical Properties Analysis

  • The study of Schiff base derivatives of a related compound revealed superior fluorescence properties, indicating the potential of "1-[4-(4-Aminophenoxy)phenyl]ethanone" derivatives in fluorescence applications (Liang et al., 2013).

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • Patel et al. (2011) synthesized derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone and evaluated their antimicrobial activities against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
    • In a similar study, Patel and Patel (2012) synthesized chalcone derivatives and assessed their antimicrobial properties (Patel & Patel, 2012).
  • Anti-Inflammatory Activity :

    • Singh et al. (2020) studied phenyl dimer compounds, including derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone, for their anti-inflammatory activities in vivo using Wistar strain albino rats (Singh, Dowarah, Tewari, & Geiger, 2020).
  • Photoremovable Protecting Group for Carboxylic Acids :

  • Cancer Drug Targeting :

  • Corrosion Inhibition :

    • Hegazy et al. (2012) evaluated Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone for their corrosion inhibition efficiency for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Safety And Hazards

The safety information available indicates that “1-[4-(4-Aminophenoxy)phenyl]ethanone” may cause eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBSWDPJYOIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966655
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Aminophenoxy)phenyl]ethanone

CAS RN

5228-15-9
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-(4-nitrophenoxy)phenyl)ethanone (9.0 g, 35.02 mmol), in methanol (50 mL) under nitrogen atmosphere, was added a solution of 10% palladium on charcoal (1.80 g, 20% by weight) in methanol (20 mL). The reaction mixture was evacuated and purged with hydrogen balloon and stirred at r.t for 6 h. After the completion of reaction as confirmed by TLC, the reaction mixture was brought under nitrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated in vacuo to afford the title compound (7.90 g, 99%) as a solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RN Patel, KS Nimavat, KB Vyas, PV Patel - Der Pharma Chemica, 2011 - academia.edu
4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in presence of 1-napthonicacid and copper metal as a catalyst gives 1-(4-(4-aminophenoxy) phenyl) ethanone, which on …
Number of citations: 6 www.academia.edu
RN Patel, PV Patel - European Journal of Experimental Biology, 2012 - researchgate.net
4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in presence of 1-napthonicacid and copper metal as a catalyst gives 1-(4-(4-aminophenoxy) phenyl) ethanone, which on …
Number of citations: 10 www.researchgate.net
RN Patel, KS Nimavat, KB Vyas, PV Patel - J. Chem. Pharm. Res, 2011 - academia.edu
4-chloroaniline reacts with 1-(3-hydroxyphenyl)-ethanone in presence of 1-napthonicacid and copper metal as a catalyst gives 1-(3-(4-aminophenoxy) phenyl) ethanone, which on …
Number of citations: 5 www.academia.edu
RN Patel, KS Nimavat, KB Vyas - researchgate.net
4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in presence of 1-napthonicacid & copper metal as a catalyst gives 1-(4-(4-aminophenoxy) phenyl) ethanone, which on further …
Number of citations: 2 www.researchgate.net
RN Patel, KS Nimavat, KB Vyas, PV Patel - 2012 - academia.edu
There is growing interest in the pharmacological potential of natural products is chalcones constitute an important group of natural products. Chemically, they consist of open chain …
Number of citations: 2 www.academia.edu
RN Patel - 2012 - shodhgangotri.inflibnet.ac.in
Plane to synthesized different types of Chalcone derivative are as follow : Page 1 Plane to synthesized different types of Chalcone derivative are as follow : ❖ (E)-N-(4-(3-…
Number of citations: 3 shodhgangotri.inflibnet.ac.in

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